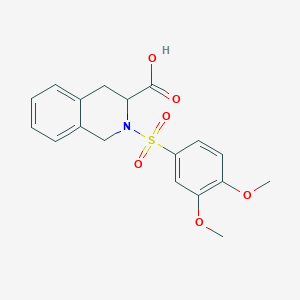

2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative characterized by a 3,4-dimethoxybenzenesulfonyl substituent at the 2-position and a carboxylic acid group at the 3-position of the THIQ core. The stereochemistry at the 3-position (typically (S)-configuration) is critical for biological activity, as seen in structurally related compounds . The 3,4-dimethoxybenzenesulfonyl group contributes electron-donating properties and steric bulk, which may influence receptor binding and metabolic stability compared to other sulfonyl-substituted analogs .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-16-8-7-14(10-17(16)25-2)26(22,23)19-11-13-6-4-3-5-12(13)9-15(19)18(20)21/h3-8,10,15H,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBZDRSBRHOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with tetrahydroisoquinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, reaction time, and purification techniques.

Chemical Reactions Analysis

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.

Scientific Research Applications

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential antioxidant and antibacterial activities.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

PPARγ Agonists

Key Observations :

- KY-021 and 14i demonstrate that bulky hydrophobic substituents (e.g., benzyl, hexadienoyl) enhance PPARγ agonism.

- The sulfonyl group in the target compound may confer distinct pharmacokinetic properties compared to acyl or alkyl substituents.

Sulfonyl-Substituted THIQ Derivatives

Key Observations :

- Fluorine substitution (e.g., 2-fluorobenzenesulfonyl) enhances metabolic stability but reduces electron density compared to methoxy groups .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- The target compound’s higher TPSA and moderate LogP suggest balanced solubility and membrane permeability.

- KY-021’s higher LogP correlates with its oral bioavailability (Cₘₐₓ = 6.6 µg/mL in mice) .

Biological Activity

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23NO6S

- Molecular Weight : 393.45 g/mol

- CAS Number : 692287-79-9

- Structure : The compound features a tetrahydroisoquinoline core substituted with a benzenesulfonyl group and a carboxylic acid moiety.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anti-inflammatory and analgesic properties. The following sections detail specific activities and mechanisms.

Anti-inflammatory Activity

Recent research has indicated that compounds similar to 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain.

| Compound | COX-2 Inhibition (%) at 20 µM |

|---|---|

| Test Compound | 47.1% |

| Reference Compound | 65.0% |

The above table illustrates the comparative efficacy of the test compound against a reference compound known for its COX-2 inhibitory activity .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Prostaglandin Synthesis : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : It may also influence various signaling pathways involved in inflammation and pain perception.

Case Studies

Several studies have investigated the pharmacological effects of related compounds in vivo and in vitro:

-

Study on Inflammatory Models :

- In a rodent model of inflammation, administration of the compound resulted in significant reductions in edema and pain response compared to control groups.

- Results indicated a dose-dependent effect on inflammation markers such as TNF-alpha and IL-6.

-

Analgesic Properties :

- A study assessed the analgesic effects using the formalin test in rats. The compound demonstrated significant analgesia during both the early and late phases of pain response.

- The analgesic effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.